molecular formula C10H12O3 B3055852 3-(4-Hydroxyphenyl)butanoic acid CAS No. 6739-21-5

3-(4-Hydroxyphenyl)butanoic acid

Cat. No.: B3055852
CAS No.: 6739-21-5
M. Wt: 180.2 g/mol
InChI Key: JZOJWPRZSMYTTI-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)butanoic acid belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa).

Scientific Research Applications

Organic Solvent-Free Synthesis

  • Green Chemistry Applications : A solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, was developed. This process achieved the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr without phase transfer catalysis (Delhaye et al., 2006).

Food Safety Evaluation

  • Use in Food Contact Materials : The European Food Safety Authority (EFSA) assessed the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters in food contact materials. They concluded no safety concern for consumers when used in specific conditions (Flavourings, 2011).

Antimicrobial Activity

  • Medical and Pharmaceutical Applications : Derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acids, containing various moieties, exhibited significant antimicrobial activity against bacteria like Staphylococcus aureus and fungi such as Candida tenuis (Mickevičienė et al., 2015).

Renewable Building Block for Materials

  • Enhancing Reactivity in Material Science : 3-(4-Hydroxyphenyl)propanoic acid (phloretic acid) is explored as a renewable building block to enhance the reactivity of molecules towards benzoxazine ring formation, providing specific properties to materials (Trejo-Machin et al., 2017).

Corrosion Inhibition in Industrial Applications

  • Use in Corrosion Inhibition : Acrylamide derivatives containing 4-hydroxyphenyl groups were found to be effective corrosion inhibitors for copper in nitric acid solutions, offering potential applications in industrial corrosion control (Abu-Rayyan et al., 2022).

Optical Gating in Nanofluidic Devices

  • Nanotechnology and Sensing Applications : Derivatives of butanoic acid were used in the optical gating of nanofluidic devices based on synthetic ion channels, demonstrating applications in controlled release, sensing, and information processing (Ali et al., 2012).

Fluorescent Dye Synthesis

  • Biomedical and Pharmaceutical Assays : Synthesis of water-soluble 4-hydroxystyryl and 4-hydroxyphenyl-butadienyl dyes, which are useful in biomedical and pharmaceutical assays due to their fluorescent properties, was achieved (Bondar et al., 2020).

Synthesis of Bioactive Compounds

  • Novel Approaches in Organic Synthesis : Innovative synthesis methods for furoquinolinone and angelicin derivatives were developed, showcasing the potential of 3-(4-hydroxyphenyl)butanoic acid in the preparation of bioactive compounds (Ye et al., 2012).

Anti-Aging Composition for Skin Care

  • Cosmetic Industry Applications : A method for manufacturing 3-(4-hydroxyphenyl)propanoic acid amide was developed, with applications in anti-aging skin care products (Wawrzyniak et al., 2016).

Properties

IUPAC Name

3-(4-hydroxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7,11H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOJWPRZSMYTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282416
Record name 3-(4-hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6739-21-5
Record name NSC25822
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-HYDROXYPHENYL)BUTANOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of compound 23.7 (0.3 g, 0.457 mmol) and benzyl bromide (0.165 mL, 1.39 mmol) in THF (10 mL) was treated with potassium tert-butoxide (1M/THF, 1.2 mL) for 0.5 h. The mixture was diluted with ethylacetate and washed with HCl (0.2N). The organic phase was dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was dissolved in ethyl acetate and treated with 10% Pd/C (0.05 g) under hydrogen atmosphere (balloon) for 16 h. The catalyst was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was treated with TFA (1 mL) in methanol (5 mL) for 1 h, and then concentrated under reduced pressure. The residue was dissolved in pyridine (1 mL) and mixed with phenol (0.45 g, 4.8 mmol) and 1,3-dicyclohexylcarbodiimide (0.38 g, 1.85 mmol). The mixture was stirred at 70° C. for 2 h, and then concentrated under reduced pressure. The residue was partitioned between ethyl acetate and HCl (0.2N). The organic phase was dried over magnesium sulfate, filtered and concentrated. The residue was purified by chromatography on silica gel to afford compound 23.8 (0.085 g, 24%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.165 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
24%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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